molecular formula C13H19BrO2 B11746973 1-(5-Bromofuran-2-yl)nonan-1-one

1-(5-Bromofuran-2-yl)nonan-1-one

Cat. No.: B11746973
M. Wt: 287.19 g/mol
InChI Key: CTPCMTPSPYTJJW-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)nonan-1-one is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring and a nonan-1-one chain attached to the 1st position. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 1-(5-Bromofuran-2-yl)nonan-1-one can be achieved through several synthetic routes. One common method involves the bromination of furan followed by the attachment of a nonan-1-one chain. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction conditions often include room temperature and a catalyst to facilitate the bromination process .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5-Bromofuran-2-yl)nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Bromofuran-2-yl)nonan-1-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom in the furan ring can participate in electrophilic aromatic substitution reactions, while the nonan-1-one chain can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromofuran-2-yl)nonan-1-one can be compared with other similar compounds, such as:

    1-(5-Bromofuran-2-yl)ethanone: This compound has a shorter alkyl chain and may exhibit different reactivity and biological activity.

    1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one: The presence of a chlorophenyl group introduces additional functional groups that can participate in various chemical reactions.

    1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one: The trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of a bromofuran ring and a nonan-1-one chain, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)nonan-1-one

InChI

InChI=1S/C13H19BrO2/c1-2-3-4-5-6-7-8-11(15)12-9-10-13(14)16-12/h9-10H,2-8H2,1H3

InChI Key

CTPCMTPSPYTJJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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